

X-ray Crystallography of Maoecrystal V: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Maoecrystal B*

Cat. No.: *B15593241*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallographic analysis of Maoecrystal V, a complex diterpenoid natural product. The structural elucidation of Maoecrystal V was a significant achievement in natural product chemistry, confirming its intricate pentacyclic framework. This document details the crystallographic data, experimental protocols, and the synthetic route that enabled the crystallographic studies.

Introduction

Maoecrystal V is a structurally unique C19 diterpenoid isolated from *Isodon eriocalyx*. Its complex architecture, featuring a densely functionalized and stereochemically rich scaffold, has made it a compelling target for total synthesis. The definitive confirmation of its three-dimensional structure was achieved through single-crystal X-ray diffraction analysis. This guide serves as a technical resource for researchers interested in the detailed structural characteristics of Maoecrystal V and the methodologies employed in its crystallographic analysis.

Crystallographic Data

The quantitative data obtained from the X-ray diffraction analysis of a single crystal of (-)-Maoecrystal V are summarized in the following tables. These data provide a comprehensive description of the crystal lattice and the refined molecular structure.

Table 1: Crystal Data and Structure Refinement for (-)-Maoecrystal V[1]

Parameter	Value
Empirical Formula	<chem>C19H22O5</chem>
Formula Weight	330.37
Temperature	100(2) K
Wavelength	1.54178 Å (Cu K α)
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	7.9365(3) Å
b	13.4389(6) Å
c	15.1189(6) Å
α	90°
β	90°
γ	90°
Volume	1612.31(12) Å ³
Z	4
Density (calculated)	1.362 Mg/m ³
Absorption Coefficient	0.810 mm ⁻¹
F(000)	704
Data Collection	
Theta range for data collection	5.86 to 68.28°
Index ranges	-9 ≤ h ≤ 9, -16 ≤ k ≤ 16, -18 ≤ l ≤ 18
Reflections collected	30105
Independent reflections	2919 [R(int) = 0.0410]

Completeness to theta = 67.679°	99.8 %
<hr/>	
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2919 / 0 / 221
Goodness-of-fit on F ²	1.049
Final R indices [I>2sigma(I)]	R ₁ = 0.0278, wR ₂ = 0.0700
R indices (all data)	R ₁ = 0.0281, wR ₂ = 0.0703
Absolute structure parameter	0.08(17)
Largest diff. peak and hole	0.179 and -0.198 e.Å ⁻³
<hr/>	

Table 2: Selected Bond Lengths for (-)-Maoecrystal V

Bond	Length (Å)	Bond	Length (Å)
O(1)-C(1)	1.223(2)	C(1)-C(2)	1.517(2)
O(2)-C(7)	1.357(2)	C(1)-C(10)	1.536(2)
O(3)-C(7)	1.205(2)	C(2)-C(3)	1.540(2)
O(4)-C(8)	1.442(2)	C(4)-C(5)	1.503(2)
O(5)-C(12)	1.468(2)	C(8)-C(9)	1.583(2)
O(5)-C(9)	1.472(2)	C(9)-C(10)	1.591(2)

Table 3: Selected Bond Angles for (-)-Maoecrystal V

Atoms	Angle (°)	Atoms	Angle (°)
O(1)-C(1)-C(2)	122.0(1)	C(8)-O(5)-C(12)	108.0(1)
O(1)-C(1)-C(10)	121.2(1)	C(2)-C(1)-C(10)	116.8(1)
O(2)-C(7)-O(3)	120.3(1)	C(1)-C(2)-C(3)	113.1(1)
O(2)-C(7)-C(8)	117.5(1)	C(4)-C(5)-C(6)	113.1(1)
O(3)-C(7)-C(8)	122.2(1)	C(7)-C(8)-C(9)	103.5(1)
C(12)-O(5)-C(9)	108.0(1)	O(5)-C(9)-C(10)	105.7(1)

Experimental Protocols

The successful X-ray crystallographic analysis of Maoecrystal V was contingent on obtaining high-quality single crystals and employing a rigorous data collection and refinement strategy.

Crystallization

Single crystals of (-)-Maoecrystal V suitable for X-ray diffraction were grown by slow evaporation from a solution of ethyl acetate and hexane[1].

- Procedure:
 - A sample of purified (-)-Maoecrystal V was dissolved in a minimal amount of ethyl acetate to achieve a concentrated solution.
 - Hexane was slowly added as an anti-solvent until the solution became slightly turbid.
 - The solution was then allowed to stand undisturbed at room temperature.
 - Over a period of several days, slow evaporation of the solvent mixture afforded colorless, single crystals suitable for X-ray analysis.

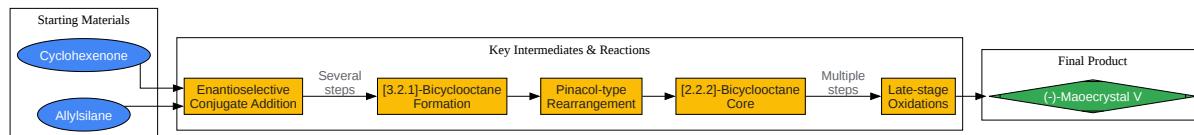
X-ray Data Collection

The single-crystal X-ray diffraction data were collected on a Bruker Pt 135 CCD diffractometer[2].

- Instrument: Bruker Pt 135 CCD diffractometer
- X-ray Source: Cu K α radiation ($\lambda = 1.54178 \text{ \AA}$)
- Temperature: The crystal was maintained at a temperature of 100(2) K during data collection to minimize thermal vibrations and improve data quality.
- Data Collection Strategy: A series of ω and φ scans were performed to collect a complete sphere of data. The exposure time per frame was optimized to achieve good signal-to-noise ratios while minimizing radiation damage to the crystal.

Structure Solution and Refinement

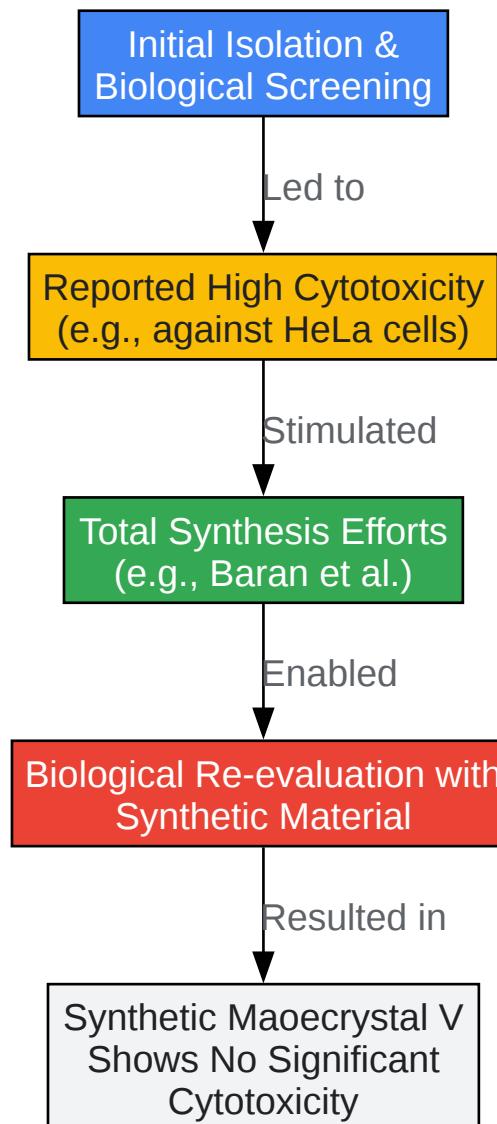
The crystal structure was solved and refined using established crystallographic software packages.


- Structure Solution: The structure was solved using direct methods, which allowed for the initial phasing of the diffraction data and the location of a significant portion of the atoms in the asymmetric unit.
- Structure Refinement: The initial structural model was refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The refinement converged to the final R-indices presented in Table 1.

Visualizations

The following diagrams illustrate the synthetic workflow that produced the crystalline sample of Maoecrystal V and the logical progression of the understanding of its biological activity.

Synthetic Workflow of (-)-Maoecrystal V (Baran Synthesis)


The following diagram outlines the key steps in the total synthesis of (-)-Maoecrystal V by the Baran group, which ultimately provided the material for the crystallographic analysis that confirmed its structure.

[Click to download full resolution via product page](#)

Caption: Key stages in the total synthesis of (-)-Maoecrystal V.

Reassessment of Maoecrystal V's Biological Activity

Initial reports highlighted the potent cytotoxic activity of Maoecrystal V. However, subsequent studies with synthetically derived material led to a re-evaluation of these findings.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]

- To cite this document: BenchChem. [X-ray Crystallography of Maoecrystal V: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15593241#x-ray-crystallography-of-maoecrystal-b\]](https://www.benchchem.com/product/b15593241#x-ray-crystallography-of-maoecrystal-b)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com